Ethyl 3-(4-phenoxyphenyl)propanoate
Overview
Description
Ethyl 3-(4-phenoxyphenyl)propanoate is an organic compound with the molecular formula C17H18O3. It is an ester derived from the reaction of 3-(4-phenoxyphenyl)propanoic acid with ethanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-phenoxyphenyl)propanoate typically involves the esterification of 3-(4-phenoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-phenoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 3-(4-phenoxyphenyl)propanoic acid.
Reduction: 3-(4-phenoxyphenyl)propanol.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-(4-phenoxyphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-(4-phenoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity. The ester functionality allows for hydrolysis under physiological conditions, releasing the active acid form .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-hydroxyphenyl)propanoate
- Ethyl 3-(4-methoxyphenyl)propanoate
- Ethyl 3-(4-chlorophenyl)propanoate
Uniqueness
Ethyl 3-(4-phenoxyphenyl)propanoate is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .
Properties
IUPAC Name |
ethyl 3-(4-phenoxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-2-19-17(18)13-10-14-8-11-16(12-9-14)20-15-6-4-3-5-7-15/h3-9,11-12H,2,10,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQBDHIUPYNYRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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